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Introduction

Zandatrigine (formerly known as XEN901 or NBI-921352) is a potent and highly selective,
orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A
gene.[1][2] Gain-of-function mutations in SCN8A are associated with severe developmental
and epileptic encephalopathies (SCN8A-DEE).[3] Zandatrigine's selective inhibition of NaV1.6
offers a targeted therapeutic approach to reduce neuronal hyperexcitability in these conditions.
[1][2] It demonstrates significant selectivity over other sodium channel isoforms, including those
prevalent in inhibitory interneurons (NaV1.1) and cardiac myocytes (NaV1.5), suggesting a
potentially favorable safety profile.[3][4][5]

These application notes provide a comprehensive overview of the in vivo use of Zandatrigine,
including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical
efficacy and safety studies.

Mechanism of Action

Zandatrigine selectively binds to the voltage-gated sodium channel NaV1.6, a key channel
involved in the initiation and propagation of action potentials in excitatory neurons.[1][6] It is a
state-dependent inhibitor, preferentially binding to the inactivated state of the channel.[3][4]
This mechanism leads to the stabilization of the inactivated state, thereby reducing persistent
and resurgent sodium currents that are often exacerbated by SCNS8A gain-of-function
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mutations.[1][3][4] By selectively targeting NaV1.6 in excitatory neurons while sparing NaVv1.1
in inhibitory interneurons, Zandatrigine aims to restore the balance of excitation and inhibition
in the brain.[4][7]
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Figure 1: Zandatrigine's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for Zandatrigine from in vitro and in vivo
studies.

Table 1: In Vitro Potency and Selectivity of Zandatrigine
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Selectivity Ratio

Channel Isoform IC50 (uM) Reference
(vs. hNaVv1.6)

Human NaVv1.6 0.051 - [3]
Human NaVv1.1 39 756x [3]
Human NaVv1.2 6.9 134x [3]
Human NaVv1.7 14 276x [3]
Human NaV1.3, 1.4,

>30 >583x [3]
15
Mouse NaV1.6 0.058 - [3]
Mouse NaV1.1 41 709x [3]
Mouse NaV1.2 11 191x [3]
N1768D Mutant

0.059 - [31[4]

NaV1.6

Table 2: In Vivo Efficacy of Zandatrigine

Animal Model

Seizure Test

ED50 (mgl/kg, oral) Reference

Scn8aN1768D/+

Mouse

Electrically Induced

Seizures

15 [1](2]

Table 3: Pharmacokinetic Parameters of Zandatrigine in Healthy Adults (Single Dose)
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Formulation Tmax (hours) T1/2 (hours) Reference

Adult IR Tablet

~1 8.5
(fasted)
Pediatric Granules

~1 8.5
(fasted)
Pediatric Granules

~3 6

(fed)

Experimental Protocols
General Preparation and Formulation

Vehicle Preparation:

A standard vehicle for oral administration of Zandatrigine in mice is a solution of 0.5%
methylcellulose and 0.2% Tween-80 in deionized water.[8]

Protocol:

Heat 80% of the final volume of deionized water to 70-80°C.

o Slowly add the required amount of methylcellulose while stirring until a uniform suspension is
formed.

e Add the required amount of Tween-80 and continue to stir.

¢ Add the remaining 20% of deionized water (cold) and stir until the solution is clear and
homogenous.

¢ Allow the solution to cool to room temperature before use.

Zandatrigine Formulation: Zandatrigine should be suspended in the prepared vehicle at the
desired concentration for oral gavage. Ensure the suspension is homogenous before each
administration.
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In Vivo Efficacy Study: Maximal Electroshock (MES)
Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs
against generalized tonic-clonic seizures.[9][10]

Animal Model:

Species: Mouse (e.g., CF-1 or C57BL/6J strains)

Sex: Male

Age: 8-12 weeks

Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and
water.

Experimental Procedure:

Administer Zandatrigine or vehicle orally (e.g., 10 mL/kg body weight).

o At a predetermined time post-dosing (e.g., 2 hours), perform the MES test.[1]

» Apply a drop of anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eyes of the mouse.

o Deliver an electrical stimulus via corneal electrodes using a constant current stimulator.

o Stimulus parameters for mice: 50 mA, 60 Hz, 0.2-second duration.[4]

o Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
Protection is defined as the absence of this endpoint.

o The experimenter scoring the seizure behavior should be blinded to the treatment groups.[4]
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Figure 2: Maximal Electroshock (MES) Seizure Test Workflow.
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In Vivo Efficacy Study: Schn8aN1768D/+ Genetic Mouse
Model

This knock-in mouse model carries a patient-derived gain-of-function mutation in the Scn8a
gene and recapitulates key features of SCN8A-DEE, including spontaneous seizures and
sudden unexpected death in epilepsy (SUDEP).[11][12]

Animal Model:
 Strain: Scn8aN1768D/+ knock-in mice
e Age: Seizure onset typically occurs between 2 and 4 months of age.[13][14]

e Monitoring: Continuous video-EEG monitoring is recommended to accurately assess seizure

frequency and severity.
Experimental Procedure:
o Implant EEG electrodes for chronic monitoring.
» Allow for a recovery period after surgery.
« Initiate baseline video-EEG recording to determine pre-treatment seizure frequency.
» Administer Zandatrigine or vehicle chronically (e.g., once daily via oral gavage).
» Continue video-EEG monitoring throughout the treatment period.

e Analyze EEG recordings to quantify changes in seizure frequency, duration, and
electrographic characteristics.

Dose-Range Finding (DRF) and Toxicology Studies

Dose-Range Finding (DRF) Study: The objective of a DRF study is to determine the maximum
tolerated dose (MTD) and to identify a range of doses for subsequent efficacy and toxicology
studies.[15]

Study Design:
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Use a small number of animals per group.
Start with a low dose based on in vitro data or data from similar compounds.
Administer escalating single doses to different groups of animals.

Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, motor
function).

The MTD is the highest dose that does not produce unacceptable adverse effects.[15]
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Figure 3: Dose-Range Finding (DRF) Study Design.

Toxicology and Safety Pharmacology: Comprehensive toxicology and safety pharmacology
studies are essential to evaluate the potential adverse effects of Zandatrigine. These studies

should be conducted in compliance with regulatory guidelines.
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Core Battery of Safety Pharmacology Studies:

e Central Nervous System (CNS): Assess effects on behavior, motor coordination, and body
temperature.

o Cardiovascular System: Evaluate effects on blood pressure, heart rate, and
electrocardiogram (ECG).

o Respiratory System: Measure effects on respiratory rate and function.
Repeat-Dose Toxicity Studies:
o Duration: Typically 14 or 28 days in rodents.

» Endpoints: Clinical observations, body weight, food consumption, clinical pathology
(hematology and clinical chemistry), and histopathology of major organs.

Conclusion

Zandatrigine is a promising, selective NaV1.6 inhibitor with demonstrated in vivo efficacy in
preclinical models of epilepsy. The protocols outlined in these application notes provide a
framework for researchers to further investigate the therapeutic potential of Zandatrigine and
similar compounds. Adherence to rigorous experimental design and ethical considerations is
paramount for generating reliable and translatable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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